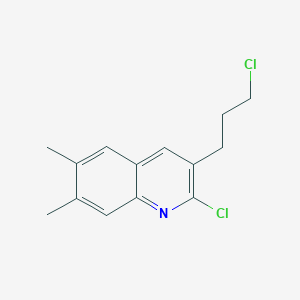

2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline

Description

2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline (CAS: 948294-60-8) is a halogenated quinoline derivative characterized by a chloro group at position 2, a 3-chloropropyl chain at position 3, and methyl substituents at positions 6 and 7 of the quinoline core. Quinoline derivatives are widely studied for their applications in medicinal chemistry, materials science, and organic synthesis due to their aromatic heterocyclic structure, which allows for diverse functionalization .

The compound is commercially available through suppliers like Santa Cruz Biotechnology, with a price of $170.00 for 250 mg, reflecting its moderate synthetic complexity compared to analogs .

Structure

3D Structure

Properties

CAS No. |

948294-60-8 |

|---|---|

Molecular Formula |

C14H15Cl2N |

Molecular Weight |

268.2 g/mol |

IUPAC Name |

2-chloro-3-(3-chloropropyl)-6,7-dimethylquinoline |

InChI |

InChI=1S/C14H15Cl2N/c1-9-6-12-8-11(4-3-5-15)14(16)17-13(12)7-10(9)2/h6-8H,3-5H2,1-2H3 |

InChI Key |

UOGSOWOAIWTWRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1C)Cl)CCCCl |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis

Starting Material : The synthesis often begins with 2-chloroquinoline as the base structure.

Chloropropylation : The introduction of the 3-chloropropyl group can be achieved through nucleophilic substitution reactions. This is typically done using 3-chloropropyl chloride in the presence of a base such as potassium carbonate.

Methylation : Methyl groups are introduced at the 6- and 7-positions of the quinoline ring via methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

Reaction Conditions : The reactions are generally conducted in solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) at elevated temperatures (80–100°C) to facilitate complete conversion and high yields.

Industrial Production

In industrial settings, continuous flow systems are employed to optimize reaction conditions and maintain consistent quality. Automated systems ensure precise control over temperature, pressure, and reaction time, which is crucial for achieving high-purity products.

Reaction Conditions and Yields

The following table summarizes the key reaction conditions and expected yields for the preparation of this compound:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Chloropropylation | 3-Chloropropyl chloride | DMF, K₂CO₃, 80–100°C | ~70-85% |

| Methylation | Methyl iodide or dimethyl sulfate | Base (e.g., NaOH), room temperature | ~60-75% |

Characterization Techniques

The synthesized compound can be characterized using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) : Both $$^{1}H$$ and $$^{13}C$$ NMR can be used to confirm the structure by identifying the chemical environment of hydrogen and carbon atoms.

Mass Spectrometry (MS) : This technique helps in confirming the molecular weight and identifying fragmentation patterns.

Infrared Spectroscopy (IR) : Useful for identifying functional groups present in the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which may have different chemical properties and applications.

Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under basic conditions.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products Formed

Substitution Reactions: Products include various substituted quinoline derivatives.

Oxidation Reactions: Quinoline N-oxides.

Reduction Reactions: Tetrahydroquinoline derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline typically involves the reaction of 2-chloroquinoline with 3-chloropropyl chloride in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually conducted at temperatures ranging from 80°C to 100°C for several hours to ensure complete conversion. This compound has a molecular formula of and a molecular weight of approximately 268.2 g/mol.

Antimicrobial Properties

Quinoline derivatives are well-known for their antimicrobial activities. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that quinolines can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA replication or function.

Anticancer Potential

The anticancer properties of quinoline derivatives have been extensively studied. Preliminary data suggest that this compound may induce apoptosis in cancer cells by intercalating into DNA and inhibiting critical cellular processes . A notable case study demonstrated that related compounds can effectively inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction.

Case Studies and Research Findings

Recent research has highlighted the effectiveness of quinoline derivatives in various therapeutic areas:

- Antibacterial Activity : Studies indicated that certain quinolines showed superior antibacterial effects against Escherichia coli compared to standard antibiotics .

- Anticancer Studies : A study involving structurally related compounds demonstrated significant inhibition of tumor growth in vitro, suggesting that further investigation into this compound's anticancer properties is warranted .

- Inflammation Modulation : Research has shown that quinolines can effectively reduce inflammation markers in animal models, indicating potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atoms and the quinoline ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

The 7-bromo derivative (sc-287909) exhibits a higher price ($180.00), likely due to bromine’s higher atomic weight and cost-intensive synthesis .

Electronic Properties: Methyl groups are electron-donating, which may enhance electron density at the quinoline core, whereas bromine’s electronegativity could alter reactivity in cross-coupling reactions or binding interactions .

Commercial Availability :

- The 6,7-dimethyl variant is priced higher than its 6-methyl and 6,8-dimethyl counterparts, suggesting increased demand or synthetic complexity .

Comparison with Quinoxaline Derivatives

Quinoxalines, isosteres of quinolines with two nitrogen atoms in the heterocyclic ring, offer distinct electronic and solubility profiles. For example, 6,7-dichloro-2-methyl-3-propylquinoxaline (CAS: 219528-43-5, C₁₂H₁₂Cl₂N₂) shares substituent motifs (chloro, alkyl chains) but differs in core structure .

Key Differences:

- Substituent Effects: The dichloro and propyl groups in the quinoxaline derivative may enhance lipophilicity, favoring membrane penetration in biological systems .

Biological Activity

2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 276.18 g/mol. The compound features a quinoline backbone substituted with chlorine and chloropropyl groups, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline, including this compound, exhibit significant antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 20 | |

| Escherichia coli | 18 | ||

| Candida albicans | 22 |

The compound was tested using the disc diffusion method, revealing potent activity against both Gram-positive and Gram-negative bacteria as well as antifungal efficacy against Candida albicans.

Anticancer Activity

Quinoline derivatives have been recognized for their potential in cancer therapy. Research indicates that this compound may inhibit cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Findings : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate to strong cytotoxicity.

Table 2: Cytotoxicity Against Cancer Cell Lines

Anti-inflammatory Activity

The anti-inflammatory properties of quinoline derivatives have been widely studied. In particular, the compound has shown potential in reducing inflammation markers in vitro.

The proposed mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity was evaluated using ELISA assays in human cell lines stimulated with lipopolysaccharides (LPS).

Q & A

Q. What synthetic methodologies are effective for introducing the 3-chloropropyl substituent in 2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline?

The 3-chloropropyl group can be introduced via alkylation or nucleophilic substitution reactions. A Vilsmeier-Haack reagent (e.g., POCl3/DMF) is commonly employed to synthesize 2-chloro-3-formyl quinoline intermediates, which can undergo further functionalization. For example, formyl groups can be reduced or modified to introduce alkyl chains via Grignard or Wittig reactions. Optimization of reaction conditions (temperature, solvent polarity, and catalyst) is critical to avoid side products like over-chlorination or decomposition .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. After crystallization, data collection using synchrotron or laboratory X-ray sources is performed. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve and refine crystal structures, providing precise bond lengths, angles, and stereochemical details. For example, SHELXL can handle twinned crystals or high-resolution data, ensuring accurate assignment of substituent positions (e.g., distinguishing between 6- and 7-methyl groups) .

Q. What spectroscopic techniques reliably characterize substituent positions in this quinoline derivative?

- 1H/13C NMR : Methyl groups (6,7-positions) show distinct upfield shifts (δ 2.3–2.8 ppm for 1H; δ 20–25 ppm for 13C), while aromatic protons adjacent to chlorine exhibit deshielding.

- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns quaternary carbons.

- Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching.

- IR Spectroscopy : Identifies C-Cl stretches (~550–750 cm⁻¹). Cross-validation with SCXRD data is recommended to resolve ambiguities .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activity data for this compound?

Contradictions often arise from variations in assay protocols, purity levels, or solvent systems. For example, antimicrobial studies may report conflicting MIC values due to differences in bacterial strains or inoculum sizes. To resolve discrepancies:

- Validate compound purity via HPLC (>95%).

- Replicate assays under standardized conditions (e.g., CLSI guidelines).

- Perform dose-response curves to assess potency thresholds. Studies like those on 2-chloroquinoline-3-carbaldehyde derivatives highlight the importance of controlled experimental parameters for reproducibility .

Q. What computational approaches predict the reactivity of the chloropropyl chain during derivatization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects and steric hindrance. For instance:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Simulate transition states for SN2 reactions at the chloropropyl terminus.

- Solvent effects (e.g., PCM models) improve accuracy for reaction pathways in polar aprotic solvents. Such methods align with studies on PI3Kδ inhibitors, where computational modeling guided substituent optimization .

Q. How to design a structure-activity relationship (SAR) study for the chloro and methyl substituents?

- Synthetic Strategy : Synthesize analogs with systematic substitutions (e.g., 6-Me vs. 7-Me; Cl vs. Br).

- Activity Profiling : Test analogs in target-specific assays (e.g., enzyme inhibition, cellular uptake).

- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity. For example, bulkier 3-chloropropyl groups may enhance membrane permeability but reduce target binding affinity. Reference studies on ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates demonstrate how substituent polarity impacts antimicrobial efficacy .

Methodological Notes

- Crystallographic Refinement : SHELXL’s constraints (e.g., ISOR, DELU) mitigate thermal motion errors in chloropropyl chains .

- Synthetic Yield Optimization : Kinetic studies (e.g., in situ FTIR monitoring) identify rate-limiting steps in chlorination reactions .

- Statistical Validation : Use ANOVA or Tukey’s HSD test to compare biological replicates, ensuring significance thresholds (p < 0.05) are met .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.